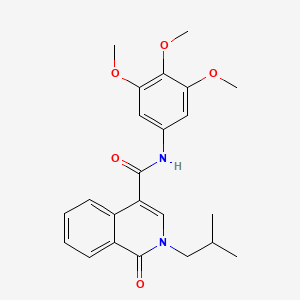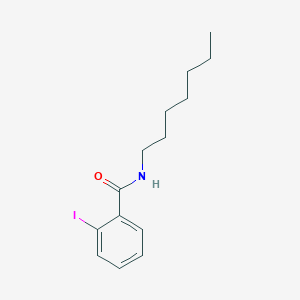
2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that features a 3,4,5-trimethoxyphenyl group. This functional group is known for its versatility and presence in various biologically active molecules
Preparation Methods
The synthesis of 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multistep reactions. One common method includes the use of the Stetter reaction and Paal-Knorr pyrrole synthesis . These reactions are carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could lead to alcohol derivatives.
Scientific Research Applications
2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide has shown promise in various scientific research applications. The trimethoxyphenyl group is known for its anti-cancer, anti-fungal, anti-bacterial, and antiviral properties . This compound has been studied for its potential to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other molecular targets . Additionally, it has shown efficacy against parasites such as Leishmania and Trypanosoma, as well as anti-inflammatory and anti-Alzheimer properties .
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with various molecular targets. The trimethoxyphenyl group plays a critical role in fitting into binding sites of proteins such as tubulin and Hsp90 . This interaction disrupts the normal function of these proteins, leading to the compound’s bioactivity. The compound’s effects on molecular pathways are still under investigation, but its ability to inhibit key proteins suggests a multi-targeted approach.
Comparison with Similar Compounds
Similar compounds to 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide include those containing the trimethoxyphenyl group, such as colchicine, podophyllotoxin, and combretastatin derivatives . These compounds share the trimethoxyphenyl moiety, which is crucial for their bioactivity. this compound is unique due to its specific structural configuration, which may offer distinct advantages in terms of potency and selectivity.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)12-25-13-18(16-8-6-7-9-17(16)23(25)27)22(26)24-15-10-19(28-3)21(30-5)20(11-15)29-4/h6-11,13-14H,12H2,1-5H3,(H,24,26) |
InChI Key |
UPRJFAWQHISAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B11029754.png)
![4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11029756.png)
![N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029757.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11029767.png)
![ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029775.png)

![2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11029785.png)
![Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11029787.png)
![2-methyl-N-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029789.png)
![3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11029794.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B11029813.png)

![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B11029826.png)
